molecular formula C7H5FN2O4 B1338653 6-Fluoro-2,3-dinitrotoluene CAS No. 290353-55-8

6-Fluoro-2,3-dinitrotoluene

Cat. No.: B1338653
CAS No.: 290353-55-8
M. Wt: 200.12 g/mol
InChI Key: RIZQVBDXSQYWAE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dinitrotoluene is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of dinitrotoluene, where a fluorine atom is substituted at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dinitrotoluene typically involves the nitration of 6-fluorotoluene. The process begins with the fluorination of toluene to produce 6-fluorotoluene, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,3-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2,3-dinitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dinitrotoluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 3,4-Dinitrotoluene
  • 3,5-Dinitrotoluene

Comparison: 6-Fluoro-2,3-dinitrotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from other dinitrotoluene isomers, which do not have the fluorine substitution .

Biological Activity

6-Fluoro-2,3-dinitrotoluene (6-FDNT) is an organic compound with the molecular formula C7H5FN2O4. It is a derivative of dinitrotoluene, where a fluorine atom is substituted at the 6th position of the benzene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 6-FDNT typically involves two main steps:

  • Fluorination of Toluene : Toluene is fluorinated to produce 6-fluorotoluene.
  • Nitration : The resultant 6-fluorotoluene undergoes nitration using a mixture of nitric acid and sulfuric acid to yield 6-FDNT. The reaction conditions must be carefully controlled to ensure selective nitration at the 2nd and 3rd positions of the benzene ring.

Chemical Reactions

6-FDNT can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form nitrobenzoic acids.
  • Reduction : Reduction of nitro groups can yield amino derivatives.
  • Substitution : The fluorine atom can be substituted under appropriate conditions, allowing for diverse synthetic applications.

The biological activity of 6-FDNT is attributed to its ability to interact with various biomolecules. The nitro groups can participate in redox reactions, while the fluorine atom enhances its reactivity through hydrogen bonding and other interactions. This versatility makes it a candidate for further investigation in drug development.

Case Studies and Research Findings

Research has highlighted several aspects of the biological activity and potential applications of 6-FDNT:

  • Antitumor Activity : A study investigated the interaction of fluorinated compounds with tubulin, revealing that certain derivatives could inhibit tubulin polymerization, similar to known antitumor agents like colchicine. This suggests that 6-FDNT may exhibit similar properties in targeting microtubules .
  • Drug Development Potential : The unique chemical properties of 6-FDNT position it as a valuable intermediate in synthesizing more complex organic molecules for pharmaceutical applications. Its interactions with biomolecules may lead to novel therapeutic agents.
  • Environmental Impact : As a potential environmental contaminant, understanding the degradation pathways and biological effects of 6-FDNT is crucial for assessing its ecological risks. Studies on similar compounds indicate that they can persist in the environment and may bioaccumulate .

Comparative Analysis with Related Compounds

CompoundStructureBiological ActivityToxicity Profile
This compound C7H5FN2O4Potential antitumor activityLimited data; similar to dinitrotoluenes
2,4-Dinitrotoluene C7H6N2O4Known for toxic effectsCauses methemoglobinemia
3,4-Dinitrotoluene C7H6N2O4Less studiedSimilar hematological effects

Properties

IUPAC Name

1-fluoro-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQVBDXSQYWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457938
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-55-8
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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